Cas no 112777-37-4 (2-methoxy-N-(propan-2-yl)pyridin-3-amine)

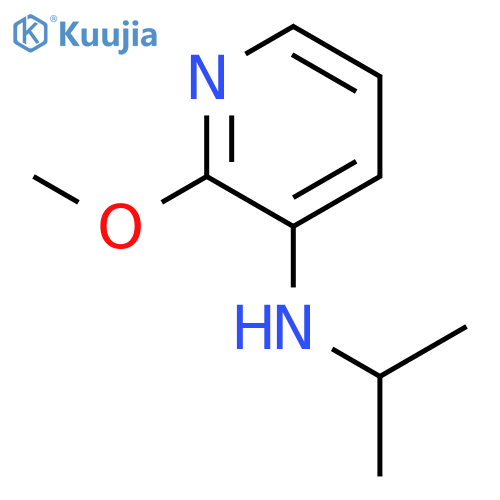

112777-37-4 structure

商品名:2-methoxy-N-(propan-2-yl)pyridin-3-amine

2-methoxy-N-(propan-2-yl)pyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- N-Isopropyl-2-methoxypyridin-3-amine

- 2-methoxy-N-propan-2-ylpyridin-3-amine

- 3-Pyridinamine, 2-methoxy-N-(1-methylethyl)-

- 2-methoxy-N-(propan-2-yl)pyridin-3-amine

- 2-Methoxy-N-(1-methylethyl)-3-pyridinamine

- SCHEMBL12380214

- L10183

- DB-032315

- AKOS009908024

- 112777-37-4

- DTXSID20552137

- EN300-166890

-

- インチ: InChI=1S/C9H14N2O/c1-7(2)11-8-5-4-6-10-9(8)12-3/h4-7,11H,1-3H3

- InChIKey: BCAVWLXWENMMDV-UHFFFAOYSA-N

- ほほえんだ: CC(C)NC1=C(N=CC=C1)OC

計算された属性

- せいみつぶんしりょう: 166.110613074g/mol

- どういたいしつりょう: 166.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 34.2Ų

じっけんとくせい

- 密度みつど: 1.042

- ふってん: 240 ºC

- フラッシュポイント: 99 ºC

2-methoxy-N-(propan-2-yl)pyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-166890-0.25g |

2-methoxy-N-(propan-2-yl)pyridin-3-amine |

112777-37-4 | 0.25g |

$670.0 | 2023-06-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17815-5G |

2-methoxy-N-(propan-2-yl)pyridin-3-amine |

112777-37-4 | 95% | 5g |

¥ 8,375.00 | 2023-04-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17815-1G |

2-methoxy-N-(propan-2-yl)pyridin-3-amine |

112777-37-4 | 95% | 1g |

¥ 2,791.00 | 2023-04-07 | |

| Enamine | EN300-166890-2.5g |

2-methoxy-N-(propan-2-yl)pyridin-3-amine |

112777-37-4 | 2.5g |

$1428.0 | 2023-06-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17815-250.0mg |

2-methoxy-N-(propan-2-yl)pyridin-3-amine |

112777-37-4 | 95% | 250.0mg |

¥1116.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17815-250mg |

2-methoxy-N-(propan-2-yl)pyridin-3-amine |

112777-37-4 | 95% | 250mg |

¥1116.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17815-100mg |

2-methoxy-N-(propan-2-yl)pyridin-3-amine |

112777-37-4 | 95% | 100mg |

¥838.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17815-500.0mg |

2-methoxy-N-(propan-2-yl)pyridin-3-amine |

112777-37-4 | 95% | 500.0mg |

¥1861.0000 | 2024-07-28 | |

| Enamine | EN300-166890-5.0g |

2-methoxy-N-(propan-2-yl)pyridin-3-amine |

112777-37-4 | 5g |

$2110.0 | 2023-06-08 | ||

| Enamine | EN300-166890-1.0g |

2-methoxy-N-(propan-2-yl)pyridin-3-amine |

112777-37-4 | 1g |

$728.0 | 2023-06-08 |

2-methoxy-N-(propan-2-yl)pyridin-3-amine 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

112777-37-4 (2-methoxy-N-(propan-2-yl)pyridin-3-amine) 関連製品

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:112777-37-4)2-methoxy-N-(propan-2-yl)pyridin-3-amine

清らかである:99%/99%/99%/99%

はかる:500.0mg/1.0g/5.0g/10.0g

価格 ($):233.0/350.0/1050.0/1558.0